molecular formula C10H22NO3S- B1263465 Decylsulfamate

Decylsulfamate

Cat. No. B1263465
M. Wt: 236.35 g/mol
InChI Key: YTVRFBQKVFJIQD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Decylsulfamate is an organic sulfamate oxoanion that is the conjugate base of decylsulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a decylsulfamic acid.

Scientific Research Applications

Chemical Biology and Medicinal Chemistry

Decylsulfamate's related compound, aryl fluorosulfates, are increasingly used in chemical biology and medicinal chemistry. They engage with various amino acid residues, aiding in chemogenomic and chemoproteomic techniques critical for drug discovery and biomedical research (Jones, 2018).

Carbonic Anhydrase Inhibition

Sulfamates, including compounds structurally similar to this compound, have been studied as inhibitors of carbonic anhydrase isozymes. These inhibitors are essential for developing antitumor properties, especially for tumors that overexpress certain isozymes nonresponsive to traditional treatments (Winum et al., 2003).

Coupling Reactions in Organic Synthesis

Arylsulfonyl hydrazides, related to this compound, are used in palladium-catalyzed decarboxylative coupling reactions with propiolic acid derivatives. These reactions are significant in organic synthesis, demonstrating functional group tolerance (Park et al., 2018).

Skin Permeation Studies

Decylmethylsulfoxide, a compound related to this compound, has been investigated for its effect on skin permeation of various compounds. This research emphasizes the selective effect of enhancers in drug delivery systems (Touitou & Fabin, 1988).

Trypanocidal Activity

Related compounds to this compound have been examined for their trypanocidal activity against Trypanosoma cruzi, providing insights into potential treatments for Chagas' disease (Lane et al., 1996).

Food Industry Applications

In the food industry, xylitol microcapsules, potentially utilizing this compound-related compounds, have been developed to prolong the sweetness and cooling effect of xylitol in foods (Santos et al., 2015).

Environmental Impact and Degradation

Studies on compounds like decabromodiphenyl ether, structurally related to this compound, focus on their degradation and environmental impact. These studies are crucial for understanding the environmental fate of such compounds (Peng et al., 2016).

properties

Molecular Formula

C10H22NO3S-

Molecular Weight

236.35 g/mol

IUPAC Name

N-decylsulfamate

InChI

InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14)/p-1

InChI Key

YTVRFBQKVFJIQD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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